molecular formula C20H25Cl2NO B1423943 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220029-66-2

3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No. B1423943
CAS RN: 1220029-66-2
M. Wt: 366.3 g/mol
InChI Key: AAOKVKYCKNEPFK-UHFFFAOYSA-N
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Description

“3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219963-88-8. Its molecular formula is C22H30ClNO and it has a molecular weight of 359.94 . This compound is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, and this can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.94 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

1. Pyrrolidine Derivatives in Biological Studies

  • Pyrrolidine derivatives, a group that includes the compound , have been the focus of biological studies, particularly in the field of analytical toxicology. The studies have explored the biotransformation trends of certain pyrrolidinophenone derivatives, highlighting the importance of these compounds in the pharmaceutical and toxicological fields (Synbulatov, Voronin, & Voronina, 2019).

2. Phenoxy Compounds in Environmental Science

  • Phenoxy compounds, a chemical class to which the compound belongs, have been extensively studied in environmental science. For instance, the occurrence, behavior, and transformation of phenoxy acids in the aquatic environment have been reviewed, providing insight into the environmental impact and degradation pathways of these compounds (Muszyński, Brodowska, & Paszko, 2019).

3. Pyrrolidine as a Versatile Scaffold in Drug Discovery

  • The pyrrolidine ring, a structural component of the compound , is widely used in medicinal chemistry due to its versatility and potential to produce compounds for treating human diseases. The review discusses bioactive molecules with the pyrrolidine ring and its derivatives, highlighting the significance of this structural feature in drug design (Li Petri et al., 2021).

4. Sorption Studies of Phenoxy Herbicides

  • Sorption experiments of phenoxy herbicides, which share chemical similarities with the compound , have been conducted to understand their interaction with soil and other substrates. This research is crucial for evaluating the environmental fate and behavior of these compounds (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

Safety information for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

3-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-9-19(18(21)12-17)23-14-15-10-11-22-13-15;/h3-9,12,15,22H,10-11,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKVKYCKNEPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220029-66-2
Record name Pyrrolidine, 3-[[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 2
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 3
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 4
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 5
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Reactant of Route 6
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride

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